N-(4-Bromobenzyl)ethanamine hydrochloride
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Overview
Description
N-(4-Bromobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12BrN·HCl. It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the para position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)ethanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzylamines, benzyl alcohols, or benzyl cyanides.
Oxidation: Products include 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Products include secondary or tertiary amines.
Scientific Research Applications
N-(4-Bromobenzyl)ethanamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)ethanamine hydrochloride
- N-(4-Fluorobenzyl)ethanamine hydrochloride
- N-(4-Methylbenzyl)ethanamine hydrochloride
Uniqueness
N-(4-Bromobenzyl)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPFUNTUZNBTMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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